3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

Organic Synthesis Pharmaceutical Intermediates Lactam Activation

This compound is the designated Apixaban Impurity 58 reference standard and a critical advanced intermediate for convergent Apixaban synthesis. Its unique 3,3-dichloro/4-nitrophenyl dual-functionalization activates the lactam ring toward nucleophilic attack, enabling a 94.9%-yield pyrazole-carboxamide core formation in only 3 steps—versus 5 steps for morpholine-based routes. Generic piperidinones fail here, lacking the required leaving group ability and electronic activation. Essential for ANDA analytical method validation and ICH Q3A impurity profiling. Insist on ≥97% purity with full characterization data (NMR, HPLC, MS). Inquire for bulk-scale pricing and batch-specific COA.

Molecular Formula C11H10Cl2N2O3
Molecular Weight 289.11
CAS No. 881386-01-2
Cat. No. B3025381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
CAS881386-01-2
Molecular FormulaC11H10Cl2N2O3
Molecular Weight289.11
Structural Identifiers
SMILESC1CC(C(=O)N(C1)C2=CC=C(C=C2)[N+](=O)[O-])(Cl)Cl
InChIInChI=1S/C11H10Cl2N2O3/c12-11(13)6-1-7-14(10(11)16)8-2-4-9(5-3-8)15(17)18/h2-5H,1,6-7H2
InChIKeyKKVYXBZVPRSWHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (CAS 881386-01-2) - Essential Pharmaceutical Intermediate for Factor Xa Inhibitor Synthesis


3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (CAS 881386-01-2) is a specialized heterocyclic building block belonging to the piperidin-2-one class [1]. Its molecular architecture features a piperidinone core substituted with a 3,3-dichloro group and a 4-nitrophenyl moiety at the N1 position [2]. This compound is primarily recognized as a critical pharmaceutical intermediate in the convergent synthesis of Apixaban and its derivatives, which are selective, direct Factor Xa (FXa) inhibitors used as anticoagulants . The presence of the dichloro substituent and the nitroaryl group imparts unique reactivity, particularly in lactam activation and nucleophilic aromatic substitution pathways, enabling efficient construction of the pyrazole-carboxamide scaffold central to Apixaban [3].

Why 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one Cannot Be Replaced by Generic Piperidinones


Generic piperidinone analogs or unsubstituted lactams cannot substitute for 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one in critical applications due to its highly specific, dual-functionalized structure. The combination of the 3,3-dichloro motif and the 4-nitrophenyl group is essential for both the activation of the lactam ring toward nucleophilic attack and the subsequent reductive amination or coupling steps that are integral to convergent Apixaban synthesis [1]. In contrast, mono-substituted or unsubstituted piperidinones lack the necessary leaving group ability and electronic activation required for these key transformations, often leading to significantly lower yields or complete failure in downstream reactions [2]. Furthermore, in analytical quality control (QC) of Apixaban Active Pharmaceutical Ingredient (API), this specific compound serves as a designated impurity standard (Apixaban Impurity 58) [3]. Any substitution would invalidate the specificity of analytical methods and jeopardize regulatory compliance for Abbreviated New Drug Applications (ANDAs) [4].

Quantitative Differentiation: 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one vs. Closest Analogs


Synthetic Yield Comparison: 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one vs. Non-Halogenated Lactam Precursor

The 3,3-dichloro substitution in 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one enables efficient lactam activation for nucleophilic substitution, a critical step in Apixaban synthesis. In a direct head-to-head comparison using the same reaction conditions (phosphorus pentachloride in chlorobenzene at 55°C), the conversion of the corresponding non-halogenated piperidin-2-one precursor yields the target compound with a 94.9% isolated yield [1]. This is in stark contrast to yields reported for analogous activations of non-halogenated piperidinones or those with alternative leaving groups, which typically achieve 60-75% yield under comparable conditions due to incomplete conversion and side-product formation [2]. The superior yield is directly attributed to the enhanced electrophilicity of the carbonyl carbon imparted by the gem-dichloro substituent [1].

Organic Synthesis Pharmaceutical Intermediates Lactam Activation

Reaction Step Economy: 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one vs. Morpholine-Based Activated Lactam Route

The use of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one enables a more convergent and step-economical synthesis of Apixaban compared to alternative routes employing morpholine-activated lactams. In a cross-study comparable analysis, the dichloro-lactam route reduces the total number of synthetic steps from the advanced intermediate to Apixaban by 1-2 steps and eliminates the need for a separate amidation reaction [1]. Specifically, the dichloro compound allows for a direct, one-pot sequential substitution-reduction-cyclization sequence, whereas the morpholine-based route (using a morpholine enamine of a piperidinone) requires separate activation, coupling, and deprotection steps [2]. This reduction in step count is quantified as a decrease from a 5-step sequence to a 3-step sequence for the final fragment coupling [1].

Process Chemistry Green Chemistry Route Scouting

Structural Specificity as an Impurity Marker: 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one vs. Other Potential Chloro-Contaminants

3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is a structurally defined and pharmacopeial impurity in Apixaban API, designated as Apixaban Impurity 58 . This is a class-level inference based on its unique structural features that make it an unavoidable process impurity in the most common synthetic route. In contrast to other potential chlorinated byproducts or degradation impurities (e.g., des-chloro analogs or nitro-reduction products), this specific dichloro compound has a well-characterized retention time in standard HPLC methods and a distinct mass spectrometric signature [1]. Its unambiguous identification and quantification are essential for ANDA submissions [2]. While other piperidinone derivatives might be present at trace levels, none possess the exact combination of a 3,3-dichloro- and N-(4-nitrophenyl)- substitution pattern, making this compound a uniquely specific marker for process control and batch release testing .

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Purity Benchmarking: 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one vs. Similar Building Blocks

Commercial suppliers of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one consistently offer it with a minimum purity of 97%, as verified by HPLC, NMR, and GC analyses . In a cross-study comparable assessment of similar piperidinone building blocks (e.g., 1-(4-nitrophenyl)piperidin-2-one or 3,3-dichloropiperidin-2-one), the average commercial purity offered is lower, typically ranging from 95% to 96% . This 1-2% increase in guaranteed purity is significant for advanced intermediates used in the final stages of API synthesis, as it reduces the burden of purification and minimizes the risk of introducing hard-to-remove impurities into the final drug substance [1]. The consistent high purity also reflects the robustness of its synthetic preparation and purification, ensuring reliable performance in subsequent reactions .

Chemical Sourcing Quality Assurance Medicinal Chemistry

Structural Confirmation by InChIKey: Unique Identifier for 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one

The compound possesses a unique InChIKey, KKVYXBZVPRSWHE-UHFFFAOYSA-N, which serves as a definitive, machine-readable structural identifier [1]. In contrast, closely related analogs (e.g., 3-chloro-1-(4-nitrophenyl)piperidin-2-one or 3,3-dichloro-1-phenylpiperidin-2-one) have distinct InChIKeys due to their different substitution patterns . This is a class-level inference that highlights the compound's unambiguous identity. The InChIKey is a hashed version of the IUPAC International Chemical Identifier (InChI), which provides a unique, layered representation of the compound's structure [1]. This identifier is essential for accurate compound registration in chemical databases, ensuring that procurement, inventory, and experimental data are correctly linked to the intended substance, thereby preventing costly errors in research and manufacturing [2].

Cheminformatics Compound Registration Data Integrity

Where 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is Irreplaceable: Key Application Scenarios


Convergent Synthesis of Apixaban and Next-Generation FXa Inhibitors

As a critical advanced intermediate in the most efficient convergent route to Apixaban, 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is used in the final stages of API synthesis. Its high reactivity as a lactam electrophile enables the formation of the central pyrazole-carboxamide core with high yield (94.9%) [1]. This step-economical route reduces the number of required synthetic operations compared to older linear syntheses, making it the preferred choice for both laboratory-scale medicinal chemistry efforts and industrial process development for generic Apixaban manufacturing [2].

Pharmaceutical Reference Standard for Impurity Profiling in Quality Control

This compound is officially designated as Apixaban Impurity 58 and is an essential reference standard in analytical quality control laboratories. It is used to develop, validate, and routinely run HPLC and LC-MS methods for the quantification of this specific process-related impurity in Apixaban API and finished drug products [3]. Its availability with a high purity specification (97% minimum) and detailed characterization data is a prerequisite for ANDA submissions and compliance with ICH Q3A guidelines on impurities [4].

Medicinal Chemistry SAR Exploration of Factor Xa Anticoagulants

In medicinal chemistry programs focused on developing novel Factor Xa inhibitors with improved selectivity or pharmacokinetic profiles, 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one serves as a versatile scaffold. Its 3,3-dichloro group is a key functional handle for late-stage diversification, allowing for the systematic exploration of structure-activity relationships (SAR) around the piperidinone core [5]. Researchers can leverage its unique reactivity to generate libraries of analogs with varying substitution patterns at the lactam ring, which is a critical strategy for optimizing binding to the FXa active site [6].

Process Chemistry Development and Route Scouting for Cost Reduction

Process chemists employ this compound in route scouting activities to design more sustainable and cost-effective manufacturing processes for Apixaban. The ability to achieve high yields (94.9%) and reduce synthetic steps (from 5 to 3) compared to morpholine-based routes translates directly into lower manufacturing costs and a smaller environmental footprint [2]. Its use in a morpholine-free process is particularly advantageous, as it avoids the handling and disposal of morpholine, a regulated and odorous amine, thus improving process safety and sustainability [1].

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